2-Butyldimethylchlorosilane

Descripción general

Descripción

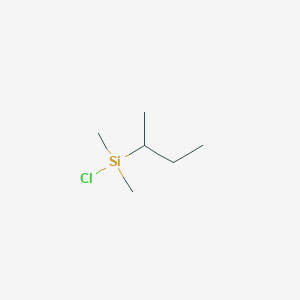

2-Butyldimethylchlorosilane, also known as tert-Butyldimethylsilyl chloride or tert-Butylchlorodimethylsilane, is a chemical compound used in organic synthesis . Its chemical formula is (CH₃)₃CSi(CH₃)₂Cl . It is commonly used as a silylation reagent .

Molecular Structure Analysis

The molecular structure of 2-Butyldimethylchlorosilane consists of a silicon atom bonded to a tert-butyl group, two methyl groups, and a chlorine atom . The molecular weight of this compound is 150.72 g/mol .Physical And Chemical Properties Analysis

2-Butyldimethylchlorosilane is a liquid at room temperature with a density of 0.94 g/cm3 at 20 °C . It has a melting point range of 90.1 - 93.4 °C and a flash point of 22 °C .Aplicaciones Científicas De Investigación

Analytical Chemistry

2-Butyldimethylchlorosilane: is used in analytical chemistry as a derivatization agent to make certain compounds more volatile and thus detectable by gas chromatography. This is particularly useful for the analysis of complex mixtures where volatility is required for proper separation and identification.

Each of these applications demonstrates the versatility and importance of 2-Butyldimethylchlorosilane in scientific research and industrial processes. Its ability to act as a protective agent in organic synthesis is particularly noteworthy, as it enables the creation and manipulation of complex molecules for a variety of uses .

Safety and Hazards

2-Butyldimethylchlorosilane is classified as a dangerous substance. It is flammable and can cause severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin, eyes, or clothing, and not flushing it into surface water or the sanitary sewer system .

Mecanismo De Acción

Target of Action

2-Butyldimethylchlorosilane, also known as tert-Butyldimethylsilyl chloride or TBDMSCl , is primarily used in organic synthesis as a protecting agent for hydroxyl groups . Its primary targets are the hydroxyl groups present in various organic compounds.

Pharmacokinetics

It’s worth noting that the compound is a colorless or white solid that is soluble in many organic solvents . Its density is 0.94 g/cm3 at 20 °C .

Result of Action

The primary result of 2-Butyldimethylchlorosilane’s action is the protection of hydroxyl groups in organic compounds. This allows for selective reactions to be carried out on other parts of the molecule, facilitating the synthesis of complex organic compounds .

Action Environment

The action of 2-Butyldimethylchlorosilane is influenced by various environmental factors. For instance, the reaction rate can be affected by the temperature and the presence of a suitable solvent. Additionally, the compound’s stability and efficacy can be influenced by storage conditions. It should be stored below +30°C .

Propiedades

IUPAC Name |

butan-2-yl-chloro-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZWYURQZUXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyldimethylchlorosilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)

![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)

![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)

![2-{4-[4-(7-Hydroxy-naphthalen-1-yl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6316303.png)